1-methyl-2-[(4-methylphenyl)sulfanyl]-5-nitro-1H-indole-3-carbaldehyde
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Overview
Description
1-methyl-2-[(4-methylphenyl)sulfanyl]-5-nitro-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This particular compound features a nitro group, a sulfanyl group, and a carbaldehyde group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-[(4-methylphenyl)sulfanyl]-5-nitro-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and minimize by-products. This could include using continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-[(4-methylphenyl)sulfanyl]-5-nitro-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The carbaldehyde group can be reduced to an alcohol.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the sulfanyl group can produce various substituted indole derivatives .
Scientific Research Applications
1-methyl-2-[(4-methylphenyl)sulfanyl]-5-nitro-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-2-[(4-methylphenyl)sulfanyl]-5-nitro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes like cyclooxygenase (COX) to exert anti-inflammatory effects. The nitro group can also participate in redox reactions, affecting cellular oxidative stress levels .
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: These compounds share structural similarities and exhibit antimicrobial and anti-inflammatory activities.
1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole: Known for its COX inhibitory activity and anti-inflammatory properties.
Uniqueness
1-methyl-2-[(4-methylphenyl)sulfanyl]-5-nitro-1H-indole-3-carbaldehyde is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
1-methyl-2-(4-methylphenyl)sulfanyl-5-nitroindole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-11-3-6-13(7-4-11)23-17-15(10-20)14-9-12(19(21)22)5-8-16(14)18(17)2/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGAWALYWQGFDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C3=C(N2C)C=CC(=C3)[N+](=O)[O-])C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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